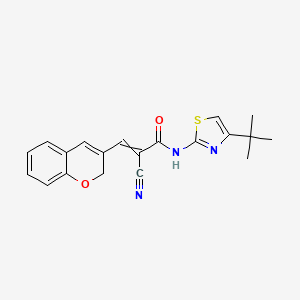

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

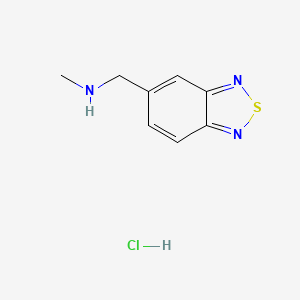

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide, also known as CTCE-9908, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound has been found to exhibit promising anti-cancer and anti-inflammatory properties, making it a valuable candidate for further research.

Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, related to the thiazole and tert-butyl groups in the compound of interest, serve as versatile intermediates in the asymmetric synthesis of amines. These imines are prepared in high yields and activate the imines for the addition of various classes of nucleophiles. This methodology allows for the efficient synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Microwave-Assisted Synthesis and Antimicrobial Activity

The compound's related structures have been synthesized using microwave irradiation, demonstrating a significant increase in reaction rate and better yield. These compounds, particularly those incorporating the 2-oxo-2H-chromen-3-yl thiazol-2-yl motif, exhibit notable antimicrobial activity against a variety of bacterial strains, highlighting their potential in antimicrobial agent development (Raval, Naik, & Desai, 2012).

Catalytic Asymmetric [3+2] Cycloaddition

Compounds incorporating the tert-butyl and thiazol-2-yl groups are utilized in asymmetric [3+2] cycloaddition reactions, facilitated by bifunctional phosphines based on D-Threonine-L-tert-leucine. This approach yields regiospecific [3+2]-annulation products with moderate enantioselectivities, demonstrating the compound's utility in synthesizing functionalized cyclopentenes (Han, Wang, Zhong, & Lu, 2011).

Synthesis and Evaluation of Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, similar to the structural framework of the compound , aims to develop antimicrobial agents. These efforts have led to the creation of compounds with promising antibacterial and antifungal activities, expanding the scope of potential applications in the medical and pharmaceutical fields (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Propriétés

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-20(2,3)17-12-26-19(22-17)23-18(24)15(10-21)9-13-8-14-6-4-5-7-16(14)25-11-13/h4-9,12H,11H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYFEUUAVFUKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2462678.png)

![4-((2,6-dimethylmorpholino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2462679.png)

![8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462681.png)

![Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2462683.png)

![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2462684.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2462688.png)

![3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2462690.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2462698.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2462700.png)